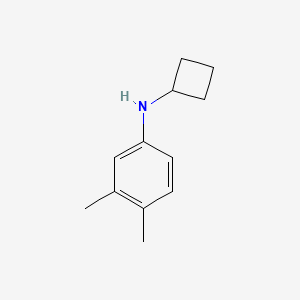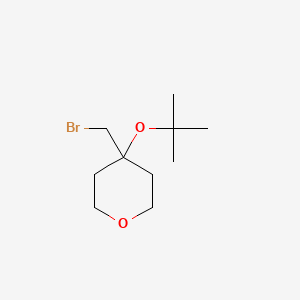
4-(Bromomethyl)-4-(tert-butoxy)oxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Bromomethyl)-4-(tert-butoxy)oxane is an organic compound that belongs to the class of oxanes It is characterized by the presence of a bromomethyl group and a tert-butoxy group attached to the oxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-4-(tert-butoxy)oxane typically involves the bromination of 4-(Hydroxymethyl)-4-(tert-butoxy)oxane. The reaction is carried out using a brominating agent such as phosphorus tribromide or N-bromosuccinimide in the presence of a solvent like dichloromethane. The reaction conditions usually include maintaining a low temperature to control the rate of bromination and prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reagent concentration, is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4-(Bromomethyl)-4-(tert-butoxy)oxane undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding oxane derivatives with different functional groups.
Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of hydroxymethyl or methyl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in solvents such as dimethyl sulfoxide or ethanol.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran or ethanol.
Major Products Formed
Nucleophilic Substitution: Formation of azido, thiocyanato, or methoxy derivatives.
Oxidation: Formation of oxane derivatives with aldehyde, ketone, or carboxylic acid groups.
Reduction: Formation of hydroxymethyl or methyl derivatives.
Scientific Research Applications
4-(Bromomethyl)-4-(tert-butoxy)oxane has several scientific research applications, including:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds with therapeutic properties.
Material Science: Utilized in the preparation of polymers and advanced materials with specific properties.
Biological Studies: Investigated for its interactions with biological molecules and potential biological activities.
Mechanism of Action
The mechanism of action of 4-(Bromomethyl)-4-(tert-butoxy)oxane involves its reactivity with various nucleophiles and electrophiles. The bromomethyl group acts as a reactive site for nucleophilic substitution reactions, while the tert-butoxy group provides steric hindrance and stability to the molecule. The molecular targets and pathways involved depend on the specific reactions and applications of the compound.
Comparison with Similar Compounds
Similar Compounds
4-(Chloromethyl)-4-(tert-butoxy)oxane: Similar structure with a chloromethyl group instead of a bromomethyl group.
4-(Hydroxymethyl)-4-(tert-butoxy)oxane: Precursor compound with a hydroxymethyl group.
4-(Methoxymethyl)-4-(tert-butoxy)oxane: Similar structure with a methoxymethyl group.
Uniqueness
4-(Bromomethyl)-4-(tert-butoxy)oxane is unique due to the presence of the bromomethyl group, which provides higher reactivity compared to its chloro or methoxy counterparts. This increased reactivity makes it a valuable intermediate in organic synthesis and other applications.
Properties
Molecular Formula |
C10H19BrO2 |
|---|---|
Molecular Weight |
251.16 g/mol |
IUPAC Name |
4-(bromomethyl)-4-[(2-methylpropan-2-yl)oxy]oxane |
InChI |
InChI=1S/C10H19BrO2/c1-9(2,3)13-10(8-11)4-6-12-7-5-10/h4-8H2,1-3H3 |
InChI Key |
CSQQTTHGOXQVCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1(CCOCC1)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2-Ethoxyethyl)[(3-methylphenyl)methyl]amine](/img/structure/B13261335.png)

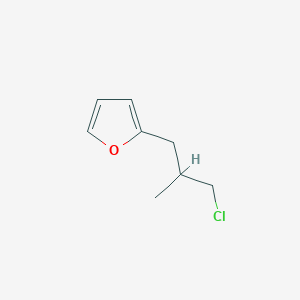
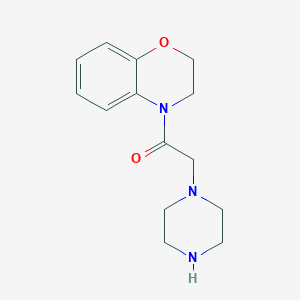
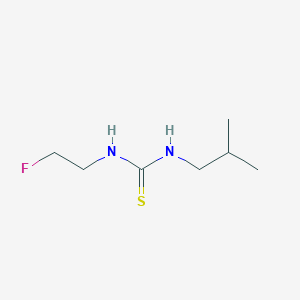
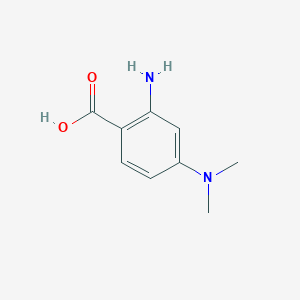
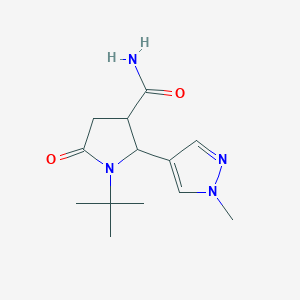


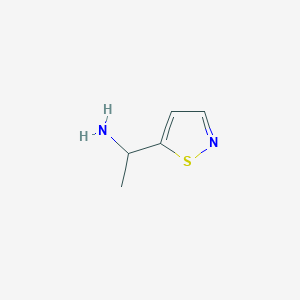
![1-[(6-Chloro-3-pyridinyl)methyl]hexahydro-1h-1,4-diazepine](/img/structure/B13261396.png)
